molecular formula C12H13ClN2O5 B14408303 Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]- CAS No. 84679-69-6

Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-

Cat. No.: B14408303
CAS No.: 84679-69-6
M. Wt: 300.69 g/mol
InChI Key: VIYXWQAKZZFIGX-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a glycine backbone, a carboxymethyl group, and a 4-chlorophenylamino group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]- typically involves multiple steps, starting with the preparation of the glycine backbone. The carboxymethyl group is introduced through a carboxymethylation reaction, while the 4-chlorophenylamino group is added via an amination reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and applications.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(carboxymethyl)-N-[2-(phenylamino)-2-oxoethyl]-
  • Glycine, N-(carboxymethyl)-N-[2-(4-methylphenylamino)-2-oxoethyl]-
  • Glycine, N-(carboxymethyl)-N-[2-(4-bromophenylamino)-2-oxoethyl]-

Uniqueness

Compared to these similar compounds, Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]- stands out due to the presence of the 4-chlorophenyl group

Properties

CAS No.

84679-69-6

Molecular Formula

C12H13ClN2O5

Molecular Weight

300.69 g/mol

IUPAC Name

2-[carboxymethyl-[2-(4-chloroanilino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C12H13ClN2O5/c13-8-1-3-9(4-2-8)14-10(16)5-15(6-11(17)18)7-12(19)20/h1-4H,5-7H2,(H,14,16)(H,17,18)(H,19,20)

InChI Key

VIYXWQAKZZFIGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN(CC(=O)O)CC(=O)O)Cl

Origin of Product

United States

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